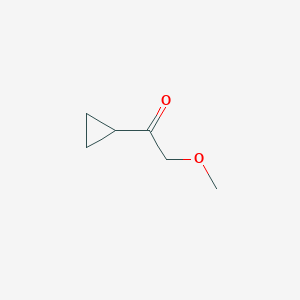

1-Cyclopropyl-2-methoxyethanone

Description

Structural Features and Chemical Space of 1-Cyclopropyl-2-methoxyethanone

The defining characteristic of this compound lies in the juxtaposition of a rigid, strained three-membered ring and a more flexible acyclic portion. The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, significantly influences the reactivity of the adjacent carbonyl group. The C-C bonds within the cyclopropane (B1198618) ring are shorter than typical alkane C-C bonds, and possess a higher degree of p-character, which allows for conjugation with the neighboring pi-system of the carbonyl group. acs.org This interaction affects the bond lengths and angles of the entire molecule, influencing its conformational preferences and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| LogP (octanol-water partition coefficient) | 0.6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Overview of Research Trajectories for Cyclopropyl-Containing Ketones and Ethers

The inclusion of a cyclopropyl ring in organic molecules is a well-established strategy in medicinal chemistry and materials science. acs.orgscientificupdate.com Cyclopropyl groups are known to enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates. nih.gov Consequently, there is a significant and ongoing research effort focused on the synthesis and application of molecules containing this motif.

Cyclopropyl Ketones: Research in this area is vibrant, with a focus on developing new synthetic methodologies for their preparation and exploring their utility in cycloaddition reactions and as precursors to more complex ring systems. nih.govnih.gov Recent advancements have seen the use of alkyl cyclopropyl ketones in catalytic formal [3+2] cycloadditions to create sp³-rich architectures. acs.org The development of chemoenzymatic strategies has also enabled the stereoselective synthesis of chiral cyclopropyl ketones, which are valuable building blocks for pharmaceuticals and natural products. nih.gov

Cyclopropyl Ethers: Similarly, the incorporation of a cyclopropyl ether moiety is a recognized tactic in drug design. These groups can act as bioisosteres for other functionalities and contribute to favorable physicochemical properties. Research in this area often focuses on the development of novel methods for their synthesis and their incorporation into biologically active molecules.

The dual functionality of this compound, possessing both a cyclopropyl ketone and an ether linkage, places it at the intersection of these two important research trajectories, highlighting its potential for broad applicability.

Strategic Significance as a Molecular Scaffold in Advanced Organic Synthesis

The true value of this compound lies in its utility as a molecular scaffold for the construction of more elaborate and functionally rich molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a versatile starting material or intermediate in multi-step syntheses.

A significant example of its strategic importance is demonstrated in the development of corticotropin-releasing factor-1 (CRF₁) receptor antagonists. Specifically, the (S)-4-(1-Cyclopropyl-2-methoxyethyl) moiety, derived from this compound, is a key component of the potent and orally bioavailable CRF₁ receptor antagonist, (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile. researchgate.net This complex molecule has been investigated for its potential in treating anxiety and depression. The synthesis of this compound highlights the strategic use of the 1-cyclopropyl-2-methoxyethyl fragment to impart desirable pharmacological properties. researchgate.net

The synthesis of this class of compounds typically involves the preparation of the this compound core, followed by its elaboration into the final complex structure. A known synthetic route to this compound involves the reaction of a cyclopropyl Grignard reagent with N-methoxy-N-methyl-2-methoxyacetamide. chemicalbook.com

| Starting Materials | Reagents and Conditions | Product |

|---|---|---|

| Cyclopropyl bromide, N-methoxy-N-methyl-2-methoxyacetamide | 1. Mg, I₂, diethyl ether; 2. N-methoxy-N-methyl-2-methoxyacetamide, 0-20 °C; 3. HCl, H₂O | This compound |

The ability to introduce the 1-cyclopropyl-2-methoxyethyl motif through this versatile ketone positions it as a key building block for the discovery and development of new therapeutic agents and other complex organic molecules. Its unique combination of structural and electronic features ensures its continued importance in the field of advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUHSAYUENORGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596960 | |

| Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166526-05-2 | |

| Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Investigations of 1 Cyclopropyl 2 Methoxyethanone and Its Derivatives

Reactivity of the Carbonyl Functionality in 1-Cyclopropyl-2-methoxyethanone

The carbonyl group in this compound is a primary site for chemical transformations, influenced by the electronic effects of the adjacent cyclopropyl (B3062369) and methoxymethyl groups.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. studymind.co.uk This fundamental reactivity is observed in this compound, where nucleophilic addition can proceed via several mechanisms. The general reactivity of ketones in nucleophilic additions is well-established, with aldehydes typically being more reactive due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

In the case of this compound, the approach of a nucleophile to the carbonyl carbon can be influenced by the steric bulk of the cyclopropyl and methoxymethyl groups. The reaction typically proceeds through a two-step mechanism involving the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This is followed by protonation of the intermediate by a solvent or a dilute acid to yield the final alcohol product. studymind.co.uk

The stereochemical outcome of nucleophilic additions to substituted cyclopropyl ketones can be influenced by the existing stereocenters and the nature of the nucleophile and reaction conditions. For instance, the reaction of phenylcyclopropylketene with n-BuLi showed a preference for nucleophilic attack syn to the cyclopropyl group. cdnsciencepub.com While this is a different system, it highlights the potential for facial selectivity in nucleophilic additions to cyclopropyl-containing carbonyl compounds.

Interactive Table: Examples of Nucleophilic Addition Reactions on Ketones.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Hydride ion (H⁻) from NaBH₄ | Secondary Alcohol | Aqueous or alcoholic solution |

| Cyanide ion (CN⁻) | Hydroxynitrile | KCN followed by dilute acid |

| Organometallic reagents (e.g., Grignard, organolithium) | Tertiary Alcohol | Ethereal solvents |

Hydrogenation and Reduction Mechanisms

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-Cyclopropyl-2-methoxyethanol. This transformation is typically achieved through hydrogenation, which involves the addition of hydrogen across the C=O double bond. Catalytic hydrogenation is a common method, employing transition metal catalysts such as platinum, palladium, or nickel.

The mechanism of catalytic hydrogenation of ketones on a metal surface generally involves the adsorption of both the ketone and hydrogen onto the catalyst surface. princeton.edu Hydrogen molecules dissociate into hydrogen atoms on the metal surface. The adsorbed ketone then sequentially reacts with adsorbed hydrogen atoms to form the corresponding alcohol, which subsequently desorbs from the surface. princeton.edu For instance, the hydrogenation of cyclohexanone (B45756) over a Pt-Sn surface alloy is proposed to occur via a Langmuir-Hinshelwood mechanism where both reactants are adsorbed on the catalyst. princeton.edu

Alternatively, reduction can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism in these cases is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. studymind.co.uk The resulting alkoxide intermediate is then protonated in a subsequent workup step to yield the alcohol. The choice of reducing agent can be critical, especially in the presence of other reducible functional groups. For example, manganese(I) hydride complexes have been shown to be highly chemoselective for the hydrogenation of C=C double bonds in α,β-unsaturated ketones, leaving the carbonyl group intact. acs.org

Ring-Opening and Rearrangement Pathways of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group in this compound is characterized by significant ring strain, which serves as a driving force for various ring-opening and rearrangement reactions. nih.gov

Acid-Catalyzed Ring-Opening Reactions: C-O Bond Cleavage vs. Cyclopropane (B1198618) Ring Scission

In the presence of acid, this compound can undergo ring-opening reactions. The initial step is the protonation of an oxygen atom, either the carbonyl oxygen or the ether oxygen. Protonation of the carbonyl oxygen activates the cyclopropyl ketone, making it more susceptible to nucleophilic attack which can lead to ring opening. rsc.org Chiral N,N'-dioxide-scandium(III) complexes have been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles like thiols, alcohols, and carboxylic acids. researchgate.net

The competition between C-O bond cleavage of the methoxy (B1213986) group and the scission of the cyclopropane ring is a key mechanistic question. The pathway is influenced by the reaction conditions and the structure of the molecule. Theoretical studies have suggested that in donor-acceptor cyclopropanes, interaction of the cyclopropane's 3e' orbital with the acceptor group's low-lying unoccupied orbital weakens the vicinal C1-C2 bonds, predisposing them to cleavage. nih.gov In the context of this compound, the carbonyl group acts as the acceptor. Acid catalysis would further enhance the electron-withdrawing nature of the carbonyl group, promoting ring opening.

Strain-Release Driven Additions to Cyclopropene (B1174273) Intermediates

While less common for cyclopropyl ketones, the formation of a cyclopropene intermediate via elimination is a known pathway for other cyclopropyl derivatives, such as halocyclopropanes. researchgate.net Nucleophilic addition to the resulting highly strained cyclopropene double bond is then driven by the release of ring strain. researchgate.netscispace.com For this compound, the generation of a cyclopropene intermediate would require the elimination of a suitable leaving group from the ring, which is not inherent to its structure. However, derivatives of this compound could potentially undergo such reactions. The development of cysteine alkylating agents based on cyclopropenyl ketones highlights the utility of strain release as a driving force for addition reactions. udel.edu

One-Electron vs. Two-Electron Redox Mechanisms in Cyclopropyl Systems

The cyclopropyl group can participate in redox reactions through either one-electron or two-electron pathways. Single-electron transfer (SET) is a key step in many photoredox and electrochemical reactions of cyclopropanes. researchgate.netnih.gov For aryl cyclopropyl ketones, one-electron reduction by a photocatalyst can generate a radical anion (a ketyl radical). nih.gov This intermediate can then undergo ring-opening. The regioselectivity of the ring-opening of intermediate radical cations, formed via SET, can be influenced by the nucleophile and the oxidizing species. acs.org

Computational studies on the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones have shown that the reaction proceeds via a ketyl radical intermediate, which then undergoes cyclopropyl fragmentation. acs.org This represents a one-electron pathway.

In contrast, two-electron mechanisms are also possible. For instance, the ring-opening of donor-acceptor cyclopropanes can occur through heterolysis of a carbon-carbon bond to form a zwitterionic species. nih.gov This can be considered a two-electron process. The choice between a one-electron (radical) or two-electron (ionic) pathway is often dictated by the reaction conditions (e.g., photochemical vs. thermal, presence of redox-active catalysts) and the electronic properties of the substituents on the cyclopropane ring. nih.govchemrxiv.org

Interactive Table: Comparison of Ring-Opening Mechanisms.

| Mechanism | Key Intermediate | Driving Force | Typical Conditions |

|---|---|---|---|

| Acid-Catalyzed | Protonated Carbonyl/Zwitterion | Ring Strain Release, Stabilization of Intermediates | Acidic media |

| Strain-Release Addition | Cyclopropene | High Ring Strain of Cyclopropene | Base-induced elimination from a suitable precursor |

| One-Electron Redox | Radical Anion/Cation | Ring Strain Release, Formation of Stable Radical | Photoredox catalysis, Electrosynthesis, Reducing agents (e.g., SmI₂) |

Transformations Involving the Methoxy Substituent

The methoxy group in this compound is a key functional handle that can be targeted for various chemical transformations, primarily through ether cleavage and subsequent functional group interconversions.

Ether Cleavage and Functional Group Interconversion

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds by protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org For a primary ether like this compound, the cleavage is expected to follow an S(_N)2 pathway, where a nucleophile attacks the methyl carbon, displacing the protonated hydroxyl group. masterorganicchemistry.com

Common reagents for this transformation include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr). masterorganicchemistry.com The reaction with HI, for instance, would yield 1-cyclopropyl-2-hydroxyethanone (B1287558) and methyl iodide. The general mechanism is as follows:

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: A halide ion (e.g., I⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. In this case, it would be the methyl group.

Displacement: The carbon-oxygen bond is cleaved, resulting in an alcohol and an alkyl halide. masterorganicchemistry.com

Once the ether is cleaved to form the corresponding alcohol (1-cyclopropyl-2-hydroxyethanone), this new hydroxyl group opens up a variety of possibilities for functional group interconversion. Standard organic transformations can be applied to convert the alcohol into other functional groups, such as halides, esters, or aldehydes, significantly increasing the synthetic utility of the original scaffold. ub.edu For example, an unprecedented functional group interconversion was observed when a methyl homopropargyl ether was treated with iodine monochloride (ICl), resulting in an α-iodo-γ-chloroketone, showcasing how ether cleavage can be part of more complex transformations. nih.gov

Transition Metal-Catalyzed Transformations of this compound Analogs

The strained cyclopropyl ring adjacent to the ketone in analogs of this compound makes them interesting substrates for transition metal-catalyzed reactions. These reactions often involve the selective cleavage of a C-C bond within the cyclopropane ring, driven by the release of ring strain.

Cross-Coupling Reaction Methodologies (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. csbsju.edu In the context of cyclopropyl ketone analogs, these reactions can lead to ring-opening and the formation of linear, functionalized products. For instance, aryl cyclopropyl ketones can undergo palladium-catalyzed stereoselective ring-opening to yield α,β-unsaturated ketones. rsc.org

A notable methodology involves the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843), which results in 1,3-difunctionalized, ring-opened silyl (B83357) enol ethers. researchgate.netchemrxiv.org While this example uses nickel, the fundamental principles of C-C bond activation and cross-coupling are transferable to palladium catalysis. Palladium-catalyzed reactions of cyclopropenyl esters with Csp² iodides have also been developed, demonstrating the versatility of palladium in activating strained ring systems for cross-coupling. nih.govrsc.orgnih.gov

| Catalyst System | Substrate Type | Coupling Partner | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketone | None (rearrangement) | (E)-1-Arylbut-2-en-1-one | Stereoselective ring-opening | rsc.org |

| (tpy)Ni complex | Phenyl cyclopropyl ketone | (p-tolyl)ZnI / TMSCl | Acyclic silyl enol ether | Ring-opening C-C activation | chemrxiv.orgnih.gov |

| Ni(COD)₂ / Imidazolium salt | Aryl cyclopropyl ketone | Enone | Functionalized cyclopentane (B165970) | [3+2] Cycloaddition | acs.org |

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The mechanism of palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edulibretexts.org

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. youtube.com In the case of cyclopropyl ketone analogs, the strained C-C bond of the cyclopropane ring can also undergo oxidative addition to the metal center, forming a metallacyclic intermediate (e.g., a palladacycle). researchgate.net This step involves the cleavage of a bond in the substrate and increases the oxidation state of the palladium from Pd(0) to Pd(II). wikipedia.org The specific ligand environment around the palladium center is crucial; for example, electron-rich, monodentate ligands can promote the oxidative addition of cyclopropyl ketones to form metallacyclic intermediates. chemrxiv.org

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this process, an organic group is transferred from an organometallic reagent (e.g., organozinc, organoboron, or organotin) to the palladium(II) center, displacing the halide or other leaving group. rsc.org For the reaction to proceed, this step requires the exchange of ligands between the two metal centers. youtube.com In Suzuki-Miyaura reactions, for example, a base is often required to facilitate the transfer of the organic group from the boronic acid to the palladium complex. rsc.org

Reductive Elimination: This is the final, product-forming step of the cycle. wikipedia.org The two organic ligands previously attached to the palladium(II) center couple together, forming a new covalent bond and the desired product. umb.edu The ligands must be positioned cis to one another on the metal center for this to occur. libretexts.orgwikipedia.org This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. csbsju.eduumb.edu The process reduces the oxidation state of the metal back to its initial state. wikipedia.org

Role in Asymmetric Catalysis as a Ligand or Substrate

Cyclopropyl ketone derivatives are valuable chiral building blocks and have been utilized as both substrates and ligands in asymmetric catalysis.

As a substrate , aryl cyclopropyl ketones can undergo enantioselective [3+2] photocycloadditions to construct densely substituted cyclopentane structures with high stereocontrol. nih.gov This process often employs a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst to control the stereochemistry. nih.gov The synthesis of trans-cyclopropyl β-amino acid derivatives has also been achieved with excellent enantioselectivity using a chiral (Salen)Ru(II) catalyst in the key cyclopropanation step. nih.gov

While less common, the rigid structure of the cyclopropyl group can be incorporated into more complex molecules designed to act as ligands for asymmetric catalysis. By functionalizing the core structure with appropriate coordinating atoms (e.g., phosphorus, nitrogen), chiral ligands can be synthesized. These ligands can then coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a catalytic reaction. For instance, a Ru(II)-Pheox complex has been used for direct catalytic asymmetric cyclopropylphosphonation reactions. researchgate.net

Impact of Solvent and Reaction Environment on Reaction Mechanisms and Selectivity

In ether cleavage reactions, polar, protic solvents are typically required to facilitate the protonation of the ether oxygen and stabilize the charged intermediates and transition states that form during S(_N)1 or S(_N)2 pathways. wikipedia.org

For transition metal-catalyzed reactions , the solvent's polarity, coordinating ability, and dielectric constant can affect several aspects of the catalytic cycle. wikipedia.org

Rate of Reaction: A solvent's ability to stabilize charged intermediates or transition states can accelerate the reaction. For example, in S(_N)2 reactions, moving from a protic to an aprotic polar solvent can dramatically increase the reaction rate by desolvating the nucleophile and increasing its reactivity. wikipedia.org

Catalyst Stability and Solubility: The catalyst and reagents must be sufficiently soluble in the chosen solvent. The solvent can also act as a ligand, coordinating to the metal center and influencing its stability and reactivity.

Selectivity: In computational studies of SmI₂-catalyzed couplings of cyclopropyl ketones, the structure of the substrate (aryl vs. alkyl) was found to significantly impact the activation barrier and reaction kinetics, with aryl cyclopropyl ketones reacting faster. acs.org While not a solvent effect, this highlights the sensitivity of the reaction to the electronic environment. The use of specific additives, such as tetramethylammonium (B1211777) acetate (B1210297) as a halide sequestrant in palladium-catalyzed cross-couplings, can be crucial for enabling the desired transformation by preventing catalyst inhibition. rsc.orgnih.gov

The Hughes-Ingold rules provide a general framework for predicting how solvent polarity will affect reaction rates based on the change in charge distribution between the reactants and the activated complex. wikipedia.org Reactions that develop more charge in the transition state are generally accelerated by more polar solvents, while those where charge is dispersed are slowed. wikipedia.org These principles are directly applicable to the various transformations that analogs of this compound can undergo.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy confirms the presence of all hydrogen atoms in 1-Cyclopropyl-2-methoxyethanone and provides insights into their chemical environment and connectivity. The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the cyclopropyl (B3062369), methoxy (B1213986), and methylene (B1212753) protons.

The protons on the cyclopropyl ring are expected to appear in the upfield region, typically between δ 0.8 and 2.5 ppm. Due to the rigid nature of the three-membered ring, these protons are diastereotopic and will likely show complex splitting patterns (multiplets) resulting from geminal and vicinal coupling. The methine proton of the cyclopropyl group, being adjacent to the carbonyl, would be shifted further downfield compared to the methylene protons of the ring.

The methylene protons adjacent to the carbonyl group (alpha to the ketone) are anticipated to resonate at approximately δ 4.0 ppm as a singlet, influenced by the deshielding effect of both the carbonyl and the adjacent methoxy group. The methoxy group protons are expected to appear as a sharp singlet at around δ 3.4 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 - 2.5 | m | 1H | CH (cyclopropyl) |

| ~4.0 | s | 2H | -CH₂- |

| ~3.4 | s | 3H | -OCH₃ |

| ~0.8 - 1.2 | m | 4H | CH₂ (cyclopropyl) |

Note: This is a predicted spectrum and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the carbon skeleton of this compound. The spectrum would display distinct peaks for each unique carbon atom in the molecule.

The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 200-210 ppm. The methylene carbon adjacent to the carbonyl group and the methoxy group is also expected to be in the downfield region, around δ 75 ppm. The carbon of the methoxy group should resonate at approximately δ 60 ppm. The carbons of the cyclopropyl ring will appear in the upfield region, with the methine carbon (attached to the carbonyl group) expected around δ 20-30 ppm and the methylene carbons at approximately δ 10-20 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~75 | -CH₂- |

| ~60 | -OCH₃ |

| ~25 | CH (cyclopropyl) |

| ~15 | CH₂ (cyclopropyl) |

Note: This is a predicted spectrum and actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY: A predicted ¹H-¹H COSY spectrum would show correlations between the coupled protons. Specifically, it would reveal cross-peaks connecting the methine proton of the cyclopropyl ring to its adjacent methylene protons within the ring, confirming their vicinal relationship.

HSQC: A predicted ¹H-¹³C HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the methoxy protons to the methoxy carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum would be a strong, sharp absorption band around 1700-1720 cm⁻¹ , which is characteristic of the C=O stretching vibration of a ketone. The presence of the cyclopropyl ring conjugated with the ketone can slightly lower this frequency.

Another key feature would be the C-O stretching vibrations of the ether linkage, which are expected to appear in the region of 1075-1150 cm⁻¹ . The C-H stretching vibrations of the cyclopropyl and methylene groups would be observed around 2850-3000 cm⁻¹ . The characteristic C-H stretching of the cyclopropyl ring might also be visible at slightly higher wavenumbers, around 3000-3100 cm⁻¹ .

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (ketone) |

| ~1120 | Strong | C-O stretch (ether) |

Note: These are predicted absorption ranges and may vary in an experimental spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₆H₁₀O₂), the molecular weight is 114.14 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 114.

The fragmentation pattern would be dictated by the presence of the ketone and ether functional groups. Alpha-cleavage is a common fragmentation pathway for ketones. This could involve the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, leading to the formation of a cyclopropylcarbonyl cation (m/z = 69) and a methoxymethyl radical, or the cleavage of the C-C bond on the other side of the carbonyl, resulting in a methoxymethylcarbonyl cation (m/z = 73) and a cyclopropyl radical.

Another likely fragmentation is the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 83. Cleavage of the ether bond could also occur, leading to fragments corresponding to the methoxy group (m/z = 31) or the remaining C₅H₇O⁺ fragment (m/z = 83).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 114 | [C₆H₁₀O₂]⁺ (Molecular Ion) |

| 83 | [M - OCH₃]⁺ |

| 73 | [CH₃OCH₂CO]⁺ |

| 69 | [C₃H₅CO]⁺ |

| 45 | [CH₃OCH₂]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no published crystal structure for this compound is currently available, this technique would provide invaluable information if suitable crystals could be grown.

A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It would reveal the orientation of the methoxy group relative to the cyclopropyl ketone moiety. For instance, studies on other cyclopropyl ketones have provided detailed structural parameters of the cyclopropane (B1198618) ring and its interaction with adjacent functional groups. nih.govrochester.edunih.gov Such an analysis would offer an unambiguous structural proof and could provide insights into intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) and van der Waals forces, which dictate the crystal packing.

Emerging Spectroscopic Techniques for Complex Organic Molecules (e.g., EELS, Raman)

The structural elucidation of complex organic molecules like this compound relies on a suite of analytical techniques. While foundational methods like NMR and mass spectrometry provide the primary framework, emerging and advanced spectroscopic techniques offer deeper insights into electronic structure, vibrational modes, and chemical bonding. Electron Energy Loss Spectroscopy (EELS) and Raman Spectroscopy are two such powerful methods that provide complementary information for a comprehensive molecular characterization.

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a highly sensitive analytical technique typically integrated into a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org During this interaction, some electrons undergo inelastic scattering, losing a discrete amount of energy that corresponds to the excitation of various processes within the sample's atoms, such as plasmon excitations or inner-shell ionizations. wikipedia.org

For an organic molecule like this compound, EELS can provide valuable, spatially-resolved information:

Elemental Composition : The high-loss region of an EEL spectrum displays ionization edges, which are characteristic of the specific elements present in the sample. wikipedia.org For this compound (C₆H₁₀O₂), EELS can map the distribution of carbon and oxygen atoms at the nanoscale. The energy required to remove an inner-shell electron from a carbon atom (the carbon K-edge is around 285 eV) serves as a distinct fingerprint for its presence. wikipedia.org

Chemical Bonding and Oxidation States : The fine structure near the ionization edges (Energy Loss Near Edge Structure, or ELNES) is sensitive to the local chemical environment, including bonding arrangements and oxidation states. thermofisher.comkpi.ua In principle, analysis of the carbon and oxygen K-edge fine structures could distinguish between the carbonyl (C=O), ether (C-O-C), and cyclopropyl (C-C) environments within the molecule. However, a significant challenge for EELS analysis of organic compounds is their high sensitivity to electron beam radiation, which can rapidly damage the molecular structure and alter its chemical bonding. kpi.uanih.gov

The low-loss region of the EEL spectrum (up to ~50 eV) provides information about valence electron excitations, such as π-π* transitions associated with double bonds, which could be used to study the carbonyl group in this compound. nih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a non-destructive light-scattering technique that provides detailed information about the vibrational modes of a molecule. mdpi.com When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the change in energy corresponding to the molecule's vibrational frequencies. mdpi.com This results in a unique spectral fingerprint that reveals structural details.

Conformational Analysis : For cyclopropylmethyl ketone, temperature-dependent Raman spectra revealed the presence of both cis and trans conformers in the liquid phase. doi.org The relative intensities of specific Raman bands corresponding to each conformer allowed for the determination of their relative stability, with the cis conformer being more stable. doi.org A similar conformational equilibrium would be expected for this compound.

Vibrational Mode Assignment : A complete assignment of the vibrational modes can be achieved by analyzing the Raman spectrum. doi.org Key functional groups in this compound, such as the carbonyl group (C=O), the cyclopropyl ring, and the methoxy group (-OCH₃), would exhibit characteristic Raman bands.

Based on the detailed study of cyclopropylmethyl ketone, the following table presents the assigned vibrational frequencies for its fundamental modes, which serve as a strong predictive model for the spectrum of this compound. doi.org

Table 1: Vibrational Assignment for Cyclopropylmethyl Ketone (cis conformer)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3085 | CH₂ asymmetric stretch (ring) |

| 3010 | CH₂ symmetric stretch (ring) |

| 2990 | CH asymmetric stretch (ring) |

| 2975 | CH₃ asymmetric stretch |

| 2938 | CH₃ symmetric stretch |

| 1705 | C=O stretch |

| 1445 | CH₃ asymmetric deformation |

| 1418 | CH₂ scissors (ring) |

| 1362 | CH₃ symmetric deformation |

| 1295 | CH wag (ring) |

| 1220 | CH₂ twist (ring) |

| 1180 | C-C stretch (ring) |

| 1045 | CH₃ rock |

| 1022 | Ring breathing |

| 945 | C-C stretch (skeletal) |

| 880 | CH₂ rock (ring) |

| 743 | C-C deformation |

| 530 | C=O in-plane bend |

| 440 | C=O out-of-plane bend |

| 125 | CH₃ torsion |

Data sourced from a vibrational analysis of cyclopropylmethyl ketone, a close structural analogue. doi.org

Emerging Raman Techniques: SERS

A significant limitation of standard Raman spectroscopy can be its inherent signal weakness. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that overcomes this limitation by adsorbing the analyte molecules onto a roughened metal surface (typically silver or gold) or onto metallic nanoparticles. wikipedia.org This can enhance the Raman signal by several orders of magnitude (up to 10¹⁰–10¹¹), enabling the detection of even single molecules. wikipedia.org For complex organic molecules like this compound, SERS could be employed for ultra-sensitive trace analysis. nih.govacs.org

Computational and Theoretical Investigations of 1 Cyclopropyl 2 Methoxyethanone

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Cyclopropyl-2-methoxyethanone, these methods could provide significant insights into its electronic structure and predict its behavior in chemical reactions.

Prediction of Spectroscopic Parameters

QM methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data. For this compound, calculations could forecast its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. This predicted data, when compared with experimental spectra, can help confirm the molecule's structure and provide a deeper understanding of its electronic environment.

Table 1: Hypothetical Data Table for Predicted Spectroscopic Parameters of this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (δ) of Cyclopropyl (B3062369) Protons | 0.5 - 1.2 ppm |

| ¹H NMR | Chemical Shift (δ) of Methylene (B1212753) Protons | ~4.0 ppm |

| ¹H NMR | Chemical Shift (δ) of Methoxy (B1213986) Protons | ~3.4 ppm |

| ¹³C NMR | Chemical Shift (δ) of Carbonyl Carbon | ~208 ppm |

| IR Spectroscopy | Carbonyl (C=O) Stretch Frequency | ~1710 cm⁻¹ |

Note: The values in this table are hypothetical and represent typical ranges for similar functional groups. Actual values would need to be determined through specific QM calculations.

Energy Minimization and Conformational Landscape Analysis

The presence of a flexible methoxyethyl group attached to the cyclopropyl ketone moiety suggests that this compound can exist in multiple conformations. A computational conformational analysis would involve systematically rotating the single bonds and calculating the potential energy of each resulting geometry. This process would identify the lowest energy (most stable) conformations and the energy barriers between them. Such an analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation energies, the structure of the solvent shell, and the nature of intermolecular interactions such as hydrogen bonding or dipole-dipole forces.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to explore the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

Transition State Analysis and Energy Barrier Determination

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structures. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information is key to predicting the reaction rate and understanding the feasibility of a particular chemical transformation.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many reactions can potentially occur at different sites on a molecule (regioselectivity), with different spatial arrangements of atoms (stereoselectivity), or involve different functional groups (chemoselectivity). Computational modeling can help predict the favored outcome by comparing the activation energies of the various possible reaction pathways. For a molecule like this compound, this could be applied to predict the outcome of nucleophilic additions to the carbonyl group or reactions involving the cyclopropyl ring.

Applications in Complex Organic Synthesis and Advanced Materials

1-Cyclopropyl-2-methoxyethanone as a Key Building Block in Multistep Organic Synthesis

This compound and its close derivatives serve as fundamental building blocks in the multistep synthesis of intricate molecular frameworks. The cyclopropyl (B3062369) ring is not merely a spectator substituent but an active participant in reactions, enabling transformations that are otherwise difficult to achieve. Its presence is crucial in constructing various complex carbocyclic and heterocyclic systems.

The construction of spirocyclic and bicyclic systems—scaffolds where rings are joined by a single common atom or a bridge of atoms, respectively—is a significant challenge in organic synthesis. uniurb.it While direct examples employing this compound are not extensively documented in dedicated studies, the reactivity of the cyclopropyl ketone motif is well-established in forming these complex architectures.

Methodologies such as intramolecular cycloadditions are prime examples. For instance, the generation of an azomethine ylide from an amino acid, which then reacts with a dipolarophile in a 1,3-dipolar cycloaddition, is a powerful method for synthesizing spiro-pyrrolidines. researchgate.net A ketone such as this compound could be elaborated into a suitable dipolarophile for such reactions.

Furthermore, recent advancements have demonstrated that spirocyclic alkyl cyclopropyl ketones can undergo smooth coupling reactions. In SmI₂-catalyzed formal [3+2] cycloadditions with alkenes and alkynes, spirocyclic cyclopropyl ketones have been successfully used to generate more complex spiro compounds, showcasing the utility of this motif in building three-dimensional complexity. acs.org Another approach involves the Knoevenagel condensation of a ketone with a reagent like 1,3-indanedione, followed by Corey-Chaykovsky cyclopropanation to produce spiro[cyclopropane-1,2'-indene] derivatives, highlighting a pathway from simple ketones to complex spiro systems. mdpi.com

Bicyclic compounds can also be accessed through synthetic routes that could originate from cyclopropyl ketone precursors. General strategies often involve the formation of a key ring system followed by subsequent modifications to build the second ring. researchgate.net

The cyclopropyl group is a well-recognized pharmacophore, and its incorporation into heterocyclic systems is a major focus in medicinal chemistry.

Quinolones: The synthesis of quinolin-4-ones is of great importance due to their broad-spectrum antibiotic activity. mdpi.com A key structural feature of many highly active fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, is the presence of a cyclopropyl group at the N-1 position of the quinolone core. mdpi.comnih.gov This substituent is critical for potent inhibition of bacterial DNA gyrase. mdpi.comnih.gov

Synthetic strategies, such as the Gould-Jacobs reaction, typically involve building the quinolone core first, followed by N-alkylation to introduce the cyclopropyl group. mdpi.com However, other methods assemble the core from precursors already containing the necessary substituents. For example, novel fluoroquinolone derivatives with a C-2 thioalkyl group have been synthesized from precursors where the 1-cyclopropyl moiety is integral to the structure from an early stage. nih.govnih.gov These syntheses demonstrate the importance of having access to cyclopropyl-containing building blocks for creating diverse quinolone libraries for drug discovery.

Thiazoles: Thiazole (B1198619) rings are another critical heterocyclic motif found in numerous natural products and pharmacologically active compounds. fabad.org.trmdpi.com The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, provides a straightforward route to this scaffold. A precursor like this compound could be readily converted to the corresponding α-haloketone, making it a potential starting material for cyclopropyl-substituted thiazoles. The synthesis of various thiazole derivatives often relies on one-pot procedures using different reagents and catalysts, offering flexibility in constructing these molecules. researchgate.net The incorporation of a cyclopropyl group into the thiazole structure has been noted in the development of new compounds, indicating the value of this combination in synthetic design. fabad.org.tr

Derivatization Strategies for Pharmaceutical and Agrochemical Lead Discovery

The process of lead discovery in the pharmaceutical and agrochemical industries relies on the synthesis of diverse compound libraries to identify molecules with optimal activity and properties. uniurb.itresearchgate.net this compound and related structures are valuable starting points for generating such libraries due to their multiple functionalization points.

A key strategy involves the design of a central, bifunctional scaffold that can be derivatized in a divergent and orthogonal manner. nih.gov For example, a bifunctional cyclopropane (B1198618) can be modified at two different points through reactions like hydrolysis, amidation, oxidation, and cross-coupling, rapidly generating a collection of topologically varied compounds for screening. nih.gov The cyclopropyl ketone motif within this compound fits this paradigm, allowing for reactions at the ketone (e.g., reduction, addition) and transformations involving the cyclopropyl ring itself.

One of the most powerful derivatizations is the stereoselective reduction of the ketone to an alcohol, such as 1-Cyclopropyl-2-methoxyethan-1-ol (B2885872) nih.gov, or further conversion to an amine. The preparation of (S)-1-cyclopropyl-2-methoxyethanamine from a related carboxylic acid precursor using the reducing agent SDMA highlights a critical transformation. acs.org This chiral amine is a highly valuable synthon for introducing the (S)-1-cyclopropyl-2-methoxyethyl group into potential drug candidates, such as corticotropin-releasing factor-1 (CRF-1) receptor antagonists for treating stress-related disorders.

Furthermore, the cyclopropyl group itself is a target for modification. For instance, cyclopropyl ethers, a challenging class of compounds, can be synthesized via the reaction of monoperoxyacetals with cyclopropyl magnesium bromide, demonstrating a method to further functionalize the core structure. acs.org Such derivatization strategies are essential for exploring chemical space and optimizing molecular properties for biological activity in areas like fungicide development. google.com

Cyclopropyl Ketone Motifs in Functional Materials Design

The cyclopropyl ketone motif is a valuable component in the design of functional molecules and materials due to the unique reactivity conferred by the strained three-membered ring. This strain facilitates reactions that are not possible with simple acyclic or larger cyclic ketones, making it a "functional" group in its own right.

This reactivity has been harnessed in innovative catalytic processes. For example, cyclopropyl ketones have been identified as crucial structural motifs for expanding the scope of hydrogen borrowing catalysis, a method for C-C bond formation that avoids harsh reagents. acs.orgsci-hub.se In these reactions, an iridium catalyst facilitates the α-alkylation of the cyclopropyl ketone with an alcohol, leading to more complex branched products. acs.orgsci-hub.se

The unique electronic properties of cyclopropyl ketones also make them suitable substrates for photocatalysis. Recently, a method for the photocatalytic deracemization of cyclopropyl ketones was developed using a chiral aluminum complex, achieving high enantiomeric ratios. researchgate.net This highlights how the cyclopropyl ketone unit can be a handle for introducing chirality and creating enantiomerically enriched materials. The ability to undergo such transformations opens avenues for creating chiral motifs relevant to materials science and medicinal chemistry. researchgate.net

The synthesis of donor-acceptor cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group, is another area where this motif is key. These compounds are highly reactive and can serve as precursors to a variety of complex structures, including chromanes and dihydrobenzofurans, which are important scaffolds in many functional molecules.

Role as a Precursor for Advanced Synthon Development in Chemical Synthesis

A synthon is a conceptual unit within a molecule that aids in planning a synthesis. This compound is not just a building block but also a precursor to more advanced synthons, which are elaborate, stable reagents that correspond to these conceptual units.

A primary strategy for developing advanced synthons from cyclopropyl ketones involves ring-opening reactions. These transformations convert the compact cyclic structure into a linear, stereodefined fragment that can be difficult to access otherwise. For example, cyclopropyl ketones can undergo homoconjugate addition with various carbon and heteroatom nucleophiles. acs.orgsci-hub.se This ring-opening provides functionalized branched ketones, which are themselves versatile intermediates for further synthesis. acs.orgsci-hub.se

A more sophisticated approach is the net C-C activation and difunctionalization of cyclopropyl ketones. Using nickel catalysis, cyclopropyl ketones can be cross-coupled with organozinc reagents and chlorotrimethylsilane (B32843) to generate valuable γ-substituted silyl (B83357) enol ethers. nih.gov These products are highly versatile synthons for subsequent C-C, C-O, and C-N bond-forming reactions. nih.gov

Furthermore, simple functional group transformations on this compound can yield advanced synthons. As mentioned, its reduction can provide chiral alcohols and amines like (S)-1-cyclopropyl-2-methoxyethanamine. acs.org Such enantiomerically pure cyclopropane derivatives are highly sought-after building blocks for asymmetric catalysis and medicinal chemistry. mdpi.comku.edu These transformations convert a relatively simple starting material into a high-value, chiral synthon ready for incorporation into complex target molecules.

Future Research Directions and Emerging Trends in the Chemistry of 1 Cyclopropyl 2 Methoxyethanone

The unique structural and electronic properties of the cyclopropyl (B3062369) group, combined with the adjacent methoxyethanone functionality, make 1-cyclopropyl-2-methoxyethanone a versatile building block in organic synthesis. Future research is poised to expand its utility through the development of more efficient and selective synthetic methodologies, exploration of novel reaction pathways, and integration with cutting-edge technologies. These advancements are expected to enhance its role in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

Q & A

Basic: What are the recommended methods for synthesizing 1-Cyclopropyl-2-methoxyethanone, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound likely involves cyclopropanation and ketone functionalization. A plausible route includes:

- Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) of a pre-functionalized alkene.

- Ketone Introduction : Employ Friedel-Crafts acylation or nucleophilic substitution to install the methoxy and ethanone groups.

Optimization Strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Adjust catalyst loading (e.g., zinc-copper couple for cyclopropanation) and temperature to minimize byproducts.

- Purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy singlet (δ ~3.3 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~200–210 ppm) and cyclopropyl carbons (δ ~5–15 ppm).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., space group , unit cell parameters as in analogous compounds) .

- Mass Spectrometry (MS) : Validate molecular ion peak ( 140.2 for ) and fragmentation patterns.

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : Based on structurally similar compounds, assume acute toxicity (Category 4 for oral/dermal/inhalation) and irritant properties .

- Handling Precautions :

- Use nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizers.

- Emergency Measures :

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced: How can computational chemistry methods predict the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Simulate transition states for cyclopropane ring-opening reactions.

- Molecular Dynamics (MD) :

- Model solvation effects in polar solvents (e.g., water, ethanol) to assess stability.

- Software Tools :

- Gaussian or ORCA for DFT; GROMACS for MD simulations.

- Validation : Compare computational results with experimental spectroscopic data (e.g., IR stretching frequencies for carbonyl groups) .

Advanced: What strategies resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Systematic Literature Review : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) .

- Experimental Replication :

- Reproduce synthesis and characterization under controlled conditions.

- Use high-purity solvents and calibrated instruments to minimize variability.

- Data Harmonization : Apply statistical tools (e.g., principal component analysis) to identify outliers in reported melting points or solubility data .

Advanced: How does the cyclopropane ring influence the electronic properties of this compound in organic reactions?

Methodological Answer:

- Electronic Effects :

- The cyclopropane ring introduces angle strain, increasing reactivity toward ring-opening reactions (e.g., acid-catalyzed hydrolysis).

- Hyperconjugation between cyclopropane σ-bonds and the carbonyl group stabilizes the ketone moiety.

- Spectroscopic Evidence :

- UV-Vis: Red-shifted absorption bands due to conjugation between cyclopropane and methoxy groups.

- X-ray Data : Bond length alternation in the cyclopropane ring (1.51–1.54 Å) indicates partial double-bond character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.